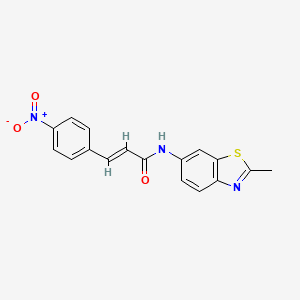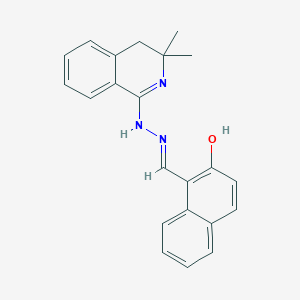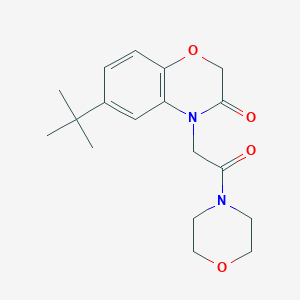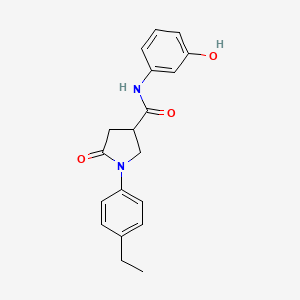![molecular formula C18H16N2O4S B6139242 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone](/img/structure/B6139242.png)
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its pharmacological properties. DHMEQ is a synthetic compound that has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various in vitro and in vivo studies. The compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone inhibits the activity of NF-κB by binding to the cysteine residue of the p50 subunit of NF-κB, which is essential for the DNA-binding activity of the transcription factor. This binding prevents the translocation of NF-κB to the nucleus and thereby inhibits the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been found to have various biochemical and physiological effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and RANTES. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to the site of inflammation. In addition, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has some limitations for lab experiments. The compound has poor solubility in water and requires the use of organic solvents for administration. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone also has a short half-life and requires frequent dosing for sustained effects.
Direcciones Futuras
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has several potential future directions for research. The compound has been found to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cell types. Future research could focus on the development of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone analogs with improved pharmacological properties, such as increased solubility and longer half-life. In addition, future research could investigate the potential of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone as a therapeutic agent for various inflammatory and neoplastic diseases.
Métodos De Síntesis
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 4-hydroxy-2-mercaptoquinazoline in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the final product. The yield of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been extensively studied for its pharmacological properties in various in vitro and in vivo models. The compound has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been found to have anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cell types.
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-25-18-19-13-6-4-3-5-12(13)17(22)20-18/h3-9H,10H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBAOUHARZWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)



![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6139217.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)

![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6139253.png)